molecular formula C6H12O6 B7856728 beta-D-fructofuranose CAS No. 470-23-5

beta-D-fructofuranose

Cat. No. B7856728
CAS RN: 470-23-5
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-ARQDHWQXSA-N
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Description

Beta-D-fructofuranose is a carbohydrate derivative containing a hexose substituted by one or more phosphate groups . It has a molecular formula of C6H12O6 . It is also known by other names such as D-Fructose, D-Levulose, and D-fructofuranose .


Synthesis Analysis

Beta-D-fructofuranose can be synthesized from N-acetylsucrosamine and N, N´-diacetylchitobiose (GlcNAc 2) through a transglycosylation reaction catalyzed by β-N-acetylhexosaminidase of Stenotrophomonas maltophilia . Another method involves the thermal treatment of D-glucose and D-fructose .


Molecular Structure Analysis

The beta-D-fructofuranose molecule contains a total of 24 bonds. There are 12 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 5 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane . The 3D chemical structure image of beta-D-fructofuranose is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Beta-D-fructofuranose can undergo reactions such as mutarotation, which mainly consists of a pyranose furanose interconversion . It can also be involved in reactions with ATP to form beta-D-fructofuranose 6-phosphate .


Physical And Chemical Properties Analysis

Beta-D-fructofuranose has a density of 1.7±0.1 g/cm3, a boiling point of 440.1±45.0 °C at 760 mmHg, and a flash point of 220.0±28.7 °C . It has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 110 Å2, and a molar volume of 106.3±3.0 cm3 .

Scientific Research Applications

Production and Physiological Functions

Beta-D-fructofuranose derivatives, like difructose anhydrides (DFAs), have shown potential in mass production and possess unique physiological functions due to their structure and properties. DFAs, produced using specific bacterial strains, exhibit half the sweetness of sucrose and are not digested by the digestive systems of rats. They also influence calcium absorption in the small intestine, differing from other known stimulants (Saito & Tomita, 2000).

Enzymatic Properties and Applications

Beta-D-fructofuranose is a key substrate for fructansucrases, enzymes that catalyze sucrose hydrolysis and polymerization of fructose into beta-D-fructofuranose polymers. These enzymes exhibit different activities based on their structural arrangement, affecting their product specificity and kinetic properties, which has implications for their application in various industries (Goldman et al., 2008).

Prebiotic Production

Beta-fructofuranosidases from different sources like Schwanniomyces occidentalis have been characterized for their ability to produce prebiotic trisaccharides like 6-kestose. The high yield of these prebiotic sugars indicates their potential for industrial use (Álvaro-Benito et al., 2007).

Structural Studies

Quantum Mechanics/Molecular Mechanics (QM/MM) studies have been conducted on beta-D-fructofuranose tautomers in aqueous solutions, providing insights into their structural dynamics and sweet taste differences (Costa, 2005).

Enzyme Modification for Improved Performance

Research on modifying enzymes like inulin fructotransferase, which interacts with beta-D-fructofuranose, has been conducted to enhance their catalytic behavior and thermostability. This has implications for improved industrial enzyme applications (Yu et al., 2017).

Glycoside Hydrolase Family Discovery

Identification of novel enzymes like DFA I synthase/hydrolase, which act on beta-D-fructofuranosyl linkages, has led to the establishment of a new glycoside hydrolase family. This discovery expands our understanding of enzyme diversity and potential applications (Kashima et al., 2021).

Future Directions

The future directions of beta-D-fructofuranose research could involve further exploration of its structure-function relationships, as well as its potential applications in functional foods . Additionally, its synthesis methods could be further optimized, and its physiological and therapeutic effects could be investigated in more depth .

properties

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859011
Record name beta-D-Fructofuranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
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Solubility

778 mg/mL at 20 °C
Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
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Product Name

beta-D-fructofuranose

CAS RN

470-23-5, 53188-23-1, 57-48-7
Record name β-D-Fructofuranose
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Record name beta-d-Fructofuranose
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Record name D-fructose
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Record name beta-D-Fructofuranose
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Record name .BETA.-D.-FRUCTOFURANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 122 °C
Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
EK Jang, SH Kim, IH Kim, SA Kang, I Koh, YI Park… - 2006 - jmb.or.kr
… Three bacterial levans from different strains were incubated with levan fructotransferase (LFTase) from Arthrobacter ureafaciens K2032, which produced $di-\beta-D-fructofuranose$ …
Number of citations: 15 www.jmb.or.kr
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of beta-D-fructofuranose in water … Diffusion coefficient of beta-D-fructofuranose in water … beta-D-fructofuranose …
Number of citations: 2 link.springer.com
JFG Vliegenthart, DG Streefkerk… - Carbohydrate …, 1974 - dspace.library.uu.nl
… and the accurate chemical shifts and coupling constants of a number of per-O-trimethylsilyl-(TMS-)D -fructose derivatives and TMS-oligosaccharides containing beta-D-fructofuranose …
Number of citations: 2 dspace.library.uu.nl
SY Park, IG Choi, YS Bae - Journal of the Korean Wood Science …, 2013 - koreascience.kr
The fruits of Taxus cuspidata were collected, divided into seeds and fruits, and extracted with 95% EtOH. The extracts were evaporated under the reduced vacuum pressure, …
Number of citations: 1 koreascience.kr
SP Bird, D Hewitt, B Ratcliffe, MI Gurr - Gut, 1990 - gut.bmj.com
… Lactulose (beta-D-galactopyranosyl-(1----4)-beta-D-fructofuranose) and lactitol (beta-D-galactopyranosyl-(1----4)-D-glucitol) increased the excretion of nitrogenous material in the …
Number of citations: 25 gut.bmj.com
HC Stevens - 1983 - elibrary.ru
… 2,5-Anhydro-D-mannitol (AM), an analog of beta-D-fructofuranose, has been previously studed as a potential male antifertility agent and a carcinostatic agent. In the present study, the …
Number of citations: 0 elibrary.ru
W Dreissig, P Luger - Acta Crystallographica Section B: Structural …, 1973 - scripts.iucr.org
2, 6-Anhydro-fl-D-fructofuranose crystallizes in space group P212x21 with lattice constants a= 21.445, b= 10.732 and c= 5.874 A with two molecules in the asymmetric unit. The phase …
Number of citations: 10 scripts.iucr.org
H Li, J Zhou, H Sun, Z Qiu, X Gao, Y Xu - Frontiers in Oncology, 2020 - frontiersin.org
… the reaction from the beta-D-fructofuranose 6-phosphate to … the initial compound as beta-D-fructofuranose 6-phosphate … biochemical reaction from beta-D-fructofuranose 6-phosphate …
Number of citations: 4 www.frontiersin.org
VV Barbakadze… - …, 1992 - MAIK NAUKA-INTERPERIODICA …
Number of citations: 12
L Poncini - Indian journal of chemistry. Sect. B …, 1991 - India National Science Academy
Number of citations: 1

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